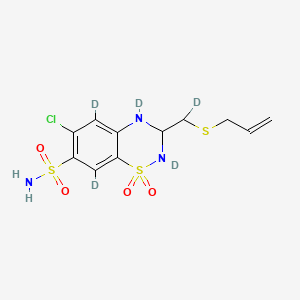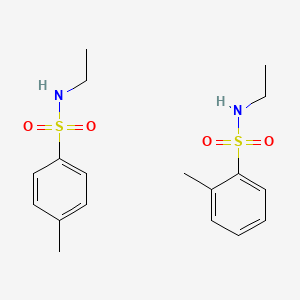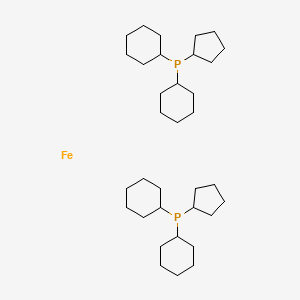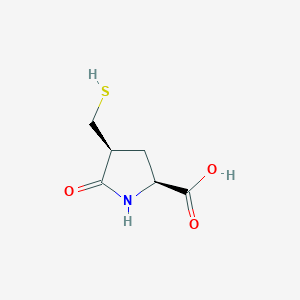
1-(4-Fluorophenyl)piperazine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring. This compound is known for its applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine Dihydrochloride can be synthesized through a reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically involves heating the reactants in a suitable solvent, such as diethylene glycol monomethyl ether, under reflux conditions. The reaction mixture is then subjected to microwave irradiation at a power of 800W for about 3 minutes. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted phenylpiperazine derivatives.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)piperazine Dihydrochloride is widely used in scientific research due to its pharmacological properties. Some of its applications include:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Pharmacology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Biology: It is used in studies related to receptor binding and signal transduction pathways.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)piperazine Dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other physiological processes .
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine Dihydrochloride can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)piperazine: Similar structure but with a methyl group instead of fluorine.
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross biological membranes. This property is particularly valuable in drug design and development, as it can influence the compound’s pharmacokinetics and pharmacodynamics .
Propriétés
Numéro CAS |
64090-10-3 |
|---|---|
Formule moléculaire |
C₁₀H₁₅Cl₂FN₂ |
Poids moléculaire |
253.14 |
Synonymes |
1-(4-Fluorophenyl)piperazine Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)

![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)

![[amino(9-hydroxynonylsulfanyl)methylidene]azanium;bromide](/img/structure/B1147193.png)



